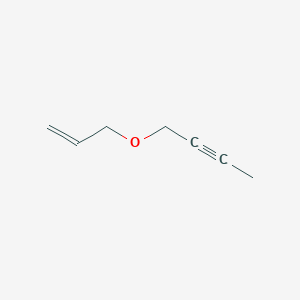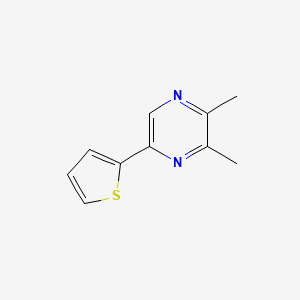![molecular formula C13H16N2O3 B13976517 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one is an organic compound that features a piperidine ring substituted with a 4-nitrophenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one typically involves the condensation of 4-nitrobenzyl chloride with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and the mixture is heated to reflux. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the piperidin-4-one ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a carbon dioxide atmosphere.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction of the nitro group: 1-[2-(4-Aminophenyl)ethyl]piperidin-4-one.
Reduction of the carbonyl group: 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the effects of nitroaromatic compounds on biological systems.
Industrial Applications: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
1-[2-(4-Nitrophenyl)ethyl]piperidine: Similar structure but lacks the carbonyl group.
1-(4-Nitrophenyl)piperidin-2-one: Similar structure but with the nitro group directly attached to the piperidine ring.
1-(4-Nitrophenyl)piperidine: Similar structure but lacks the ethyl group.
Uniqueness: 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one is unique due to the presence of both the nitro group and the piperidin-4-one ring, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]piperidin-4-one |
InChI |
InChI=1S/C13H16N2O3/c16-13-6-9-14(10-7-13)8-5-11-1-3-12(4-2-11)15(17)18/h1-4H,5-10H2 |
InChI Key |
QIMMRTXQVDAIRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



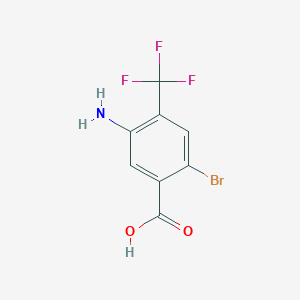
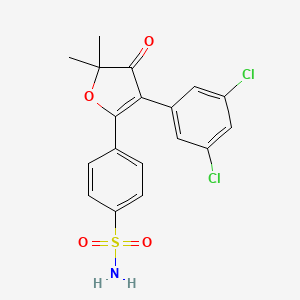
![Perhydrodibenzo[a,i]fluorene](/img/structure/B13976464.png)
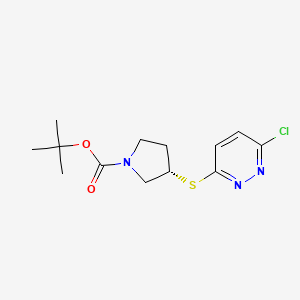
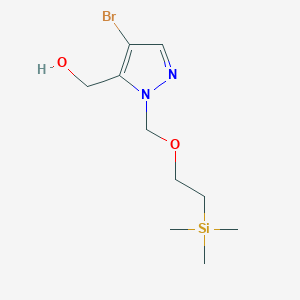
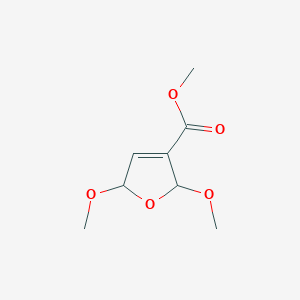
![Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine](/img/structure/B13976502.png)
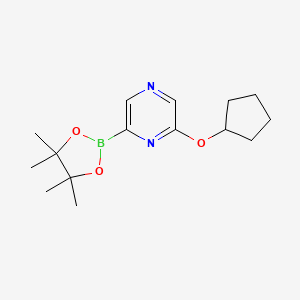
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
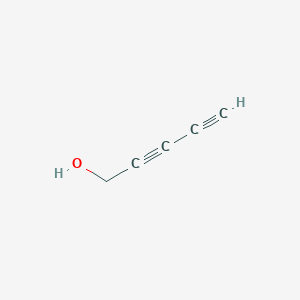
![2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13976527.png)
